molecular formula C17H21ClN2O4S B11503426 Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro-

Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro-

Cat. No.: B11503426
M. Wt: 384.9 g/mol
InChI Key: KPJPQHHDKSRWGT-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a chlorinated nitrobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with a chlorinated nitrobenzene sulfonamide under specific conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-[(ADAMANTAN-1-YL)METHYL]-4-BROMOBENZENE-1-SULFONAMIDE
  • N-[(ADAMANTAN-1-YL)METHYL]-2,4-DICHLOROBENZENE-1-SULFONAMIDE
  • N-[(ADAMANTAN-1-YL)METHYL]-2-NITROBENZENE-1-SULFONAMIDE

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the adamantane moiety enhances its stability and membrane permeability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21ClN2O4S

Molecular Weight

384.9 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C17H21ClN2O4S/c18-15-2-1-14(20(21)22)6-16(15)25(23,24)19-10-17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13,19H,3-5,7-10H2

InChI Key

KPJPQHHDKSRWGT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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